molecular formula C10H8BrClFNO B1528721 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one CAS No. 1339032-58-4

3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1528721
CAS No.: 1339032-58-4
M. Wt: 292.53 g/mol
InChI Key: NTVZXXGNHBUOJV-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and 2-pyrrolidinone.

    Bromination: The 4-chloro-3-fluoroaniline undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

    Cyclization: The brominated intermediate is then subjected to cyclization with 2-pyrrolidinone under basic conditions, often using a base like potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a Grignard reagent can produce a new alkylated product.

Scientific Research Applications

3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

Uniqueness

Compared to similar compounds, 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is unique due to the specific arrangement of halogen atoms, which can significantly influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZXXGNHBUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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